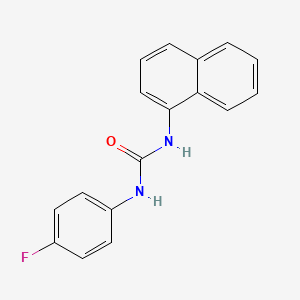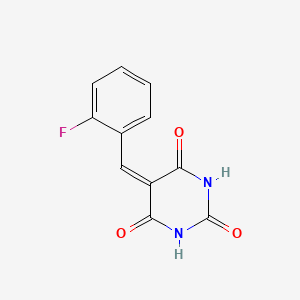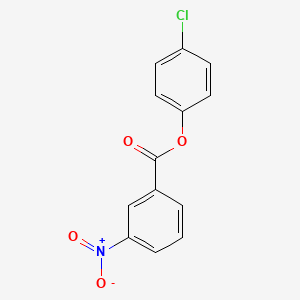
1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride
Übersicht
Beschreibung
1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride, also known as AMPT, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin in the brain. AMPT is used to study the role of serotonin in various physiological and pathological processes, including mood disorders, addiction, and pain perception.
Wirkmechanismus
1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride works by inhibiting the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin in the brain. By reducing the availability of serotonin, 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride can alter mood, cognition, and behavior. It can also affect the perception of pain and the development of addiction.
Biochemical and Physiological Effects:
1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride has been shown to reduce the levels of serotonin and its metabolites in the brain and peripheral tissues. This can lead to changes in mood, cognition, and behavior, as well as alterations in pain perception and addiction. 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride has also been shown to affect the levels of other neurotransmitters, such as dopamine and norepinephrine, which can further contribute to its effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase, which makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, its effects can be complex and may depend on the dose, route of administration, and experimental conditions. In addition, 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride can have off-target effects on other enzymes and neurotransmitters, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride. One area of interest is the role of serotonin in the development of psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the role of serotonin in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and related disorders. Finally, there is a need for more research on the optimal dose, route of administration, and experimental conditions for using 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride has been extensively used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been used to study the effects of serotonin depletion on mood, cognition, and behavior in both humans and animals. 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone hydrochloride has also been used to investigate the role of serotonin in addiction and pain perception.
Eigenschaften
IUPAC Name |
1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c1-15-7-3-2-5(4-6(7)13)8(14)9(10,11)12;/h2-4H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURAQWSWTKTXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanone;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)

![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)


![2,3,4,5-tetrabromo-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3829551.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3829554.png)

![2-[1-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B3829570.png)
![N-[4-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B3829577.png)
![N-[4-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3829583.png)
![2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3829586.png)